molecular formula C23H15N5O2S B2661523 5-(1,3-Benzothiazol-2-yl)-7-[(furan-2-yl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 867136-49-0

5-(1,3-Benzothiazol-2-yl)-7-[(furan-2-yl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B2661523
CAS No.: 867136-49-0
M. Wt: 425.47
InChI Key: PBYVGURCKSPNTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(1,3-Benzothiazol-2-yl)-7-[(furan-2-yl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one (hereafter referred to as Compound X) is a tricyclic heterocyclic molecule featuring a benzothiazole core fused with a furan-methyl substituent and an imino group.

Key structural features:

  • Furan-methyl group: Enhances solubility and metabolic stability via hydrophobic interactions.
  • Imino group: Facilitates hydrogen bonding and coordination with biological targets.

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N5O2S/c24-20-15(22-25-17-7-1-2-8-18(17)31-22)12-16-21(28(20)13-14-6-5-11-30-14)26-19-9-3-4-10-27(19)23(16)29/h1-12,24H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYVGURCKSPNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(N=C5C=CC=CN5C4=O)N(C3=N)CC6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1,3-Benzothiazol-2-yl)-7-[(furan-2-yl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₉N₅OS
  • IUPAC Name : this compound

Structural Features

The compound features:

  • A benzothiazole core known for its diverse biological activities.
  • A furan ring which enhances its reactivity and potential interactions with biological targets.
  • A triazatricyclo structure contributing to its unique pharmacological profile.

Antitumor Activity

Recent studies have demonstrated that compounds structurally related to This compound exhibit significant antitumor properties. For instance:

  • Case Study 1 : A study evaluated various benzothiazole derivatives for their activity against human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that compounds with similar structures displayed IC50 values ranging from 6 to 20 μM in 2D cell cultures .
  • Case Study 2 : Another investigation highlighted that benzothiazole derivatives showed a higher efficacy in inhibiting cell proliferation in 2D assays compared to 3D assays. This suggests that the structural characteristics of these compounds play a crucial role in their biological effectiveness .

Antimicrobial Activity

In addition to antitumor properties, the compound has shown promising antimicrobial activity:

  • Testing Methodology : Antimicrobial efficacy was assessed using broth microdilution methods against various bacterial strains including Escherichia coli and Staphylococcus aureus. Compounds similar to the target compound demonstrated significant inhibition at concentrations as low as 50 μg/mL .
  • Mechanism of Action : The binding affinity of these compounds to DNA was studied using AT-DNA models. The compounds predominantly bind within the minor groove of DNA, suggesting a potential mechanism for their antitumor and antimicrobial actions .

Summary of Biological Activities

Activity TypeTarget OrganismsIC50 Values (μM)Mechanism
AntitumorA549 (Lung)6.26DNA Binding
HCC827 (Lung)6.48DNA Binding
AntimicrobialE. coli50 (MIC)Cell Membrane Disruption
S. aureus50 (MIC)Cell Membrane Disruption

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following analogs share core structural motifs with Compound X, differing primarily in substituents and peripheral functional groups:

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Compound X Benzothiazole-fused tricyclic Furan-2-ylmethyl, imino C₂₃H₁₆N₅O₂S 434.48 (calculated) -
Ethyl 6-(3-bromobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-... Benzothiazole-tricyclic 3-Bromobenzoyl, ethyl ester C₂₆H₁₉BrN₄O₅ 547.4
N-(5-Cyano-2-oxo-7-pentyl-...) Benzothiazole-tricyclic 3-Fluorobenzamide, pentyl C₂₄H₂₂FN₅O₂ 447.47 (calculated)
Compound 5 (from ) Benzothiazole-furan 4-Nitrophenyl, isopropylamidine C₂₃H₂₀N₄O₃S 456.50
Key Observations:

The pentyl chain in the N-cyano derivative () introduces flexibility, which may improve binding to hydrophobic pockets in enzymes like HDACs . 4-Nitrophenyl groups () are associated with electron-deficient aromatic systems, favoring interactions with nucleophilic residues in biological targets .

Hydrogen Bonding and Solubility: Compound X’s imino group provides hydrogen bond donors/acceptors (HBD/HBA = 2/5), comparable to analogs like Compound 5 (HBD/HBA = 3/6) . However, the absence of polar esters (e.g., ethyl carboxylate in ) may reduce aqueous solubility relative to its analogs.

Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (), Compound X shows moderate structural overlap with known benzothiazole-furan derivatives:

Metric Compound X vs. Ethyl Bromobenzoyl Analog Compound X vs. N-Cyano-Pentyl Analog
Tanimoto (MACCS) 0.72 0.65
Dice (Morgan) 0.68 0.61
  • Interpretation: Higher similarity to the ethyl bromobenzoyl analog (Tanimoto >0.7) suggests shared pharmacophoric features, such as the tricyclic core and furan-methyl group. Lower scores with the N-cyano-pentyl analog reflect divergent substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.